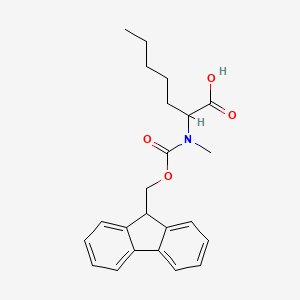

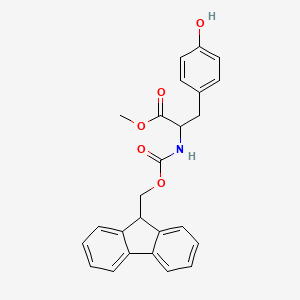

alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) (mixture of stereoisomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

alfa-Hidroxi-metoprolol-d7 (iso-propil-d7) (mezcla de estereoisómeros): es un compuesto marcado isotópicamente utilizado principalmente en la investigación científica. Es un derivado del metoprolol, un betabloqueante comúnmente utilizado para tratar enfermedades cardiovasculares. El compuesto está marcado con deuterio, un isótopo estable del hidrógeno, lo que lo hace útil en diversas aplicaciones analíticas y de investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de alfa-Hidroxi-metoprolol-d7 (iso-propil-d7) implica la incorporación de deuterio en la molécula de metoprolol. Esto se puede lograr a través de diversas rutas sintéticas, incluido el uso de reactivos y disolventes deuterados. Las condiciones de reacción suelen implicar temperaturas y presiones controladas para garantizar la incorporación selectiva de deuterio en posiciones específicas de la molécula.

Métodos de producción industrial: La producción industrial de alfa-Hidroxi-metoprolol-d7 (iso-propil-d7) implica la síntesis a gran escala utilizando materiales de partida deuterados. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación y control de calidad para asegurar que el producto final cumple con las especificaciones requeridas para uso en investigación.

Análisis De Reacciones Químicas

Tipos de reacciones: alfa-Hidroxi-metoprolol-d7 (iso-propil-d7) sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar cetonas o aldehídos correspondientes.

Reducción: Puede reducirse para formar alcoholes u otros derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Sustitución: Las condiciones para las reacciones de sustitución varían según los grupos funcionales involucrados, pero a menudo incluyen el uso de catalizadores y disolventes específicos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

alfa-Hidroxi-metoprolol-d7 (iso-propil-d7) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como trazador en mecanismos de reacción y estudios cinéticos debido a su etiquetado isotópico.

Biología: Se emplea en estudios metabólicos para rastrear las vías e interacciones del metoprolol en sistemas biológicos.

Medicina: Se utiliza en estudios farmacocinéticos y farmacodinámicos para comprender el comportamiento del metoprolol en el cuerpo.

Industria: Se aplica en el desarrollo y la prueba de nuevos productos farmacéuticos y en procesos de control de calidad.

Mecanismo De Acción

El mecanismo de acción de alfa-Hidroxi-metoprolol-d7 (iso-propil-d7) es similar al del metoprolol. Actúa como un betabloqueante, dirigiéndose a los receptores beta-adrenérgicos en el corazón y los vasos sanguíneos. Al bloquear estos receptores, reduce la frecuencia cardíaca y la presión arterial, lo que lo hace efectivo para tratar las afecciones cardiovasculares. El etiquetado de deuterio permite a los investigadores estudiar las vías detalladas e interacciones del compuesto en diversos sistemas.

Comparación Con Compuestos Similares

alfa-Hidroxi-metoprolol-d7 (iso-propil-d7) se puede comparar con otros betabloqueantes marcados isotópicamente y derivados del metoprolol. Compuestos similares incluyen:

Metoprolol-d7: Otra forma deuterada de metoprolol utilizada en aplicaciones de investigación similares.

Atenolol-d7: Una forma deuterada de atenolol, otro betabloqueante.

Propranolol-d7: Una forma deuterada de propranolol, utilizada para propósitos similares.

La singularidad de alfa-Hidroxi-metoprolol-d7 (iso-propil-d7) radica en su etiquetado isotópico específico y la mezcla de estereoisómeros, lo que proporciona información detallada sobre el comportamiento e interacciones del metoprolol en diversos entornos de investigación.

Propiedades

Fórmula molecular |

C15H25NO4 |

|---|---|

Peso molecular |

290.41 g/mol |

Nombre IUPAC |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i1D3,2D3,11D |

Clave InChI |

OFRYBPCSEMMZHR-UENXPIBQSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(COC)O)O |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)

![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)

![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)